molecular formula C10H6N2O3 B2730195 8-Nitroquinoline-2-carbaldehyde CAS No. 68311-64-8

8-Nitroquinoline-2-carbaldehyde

Cat. No. B2730195
CAS RN: 68311-64-8
M. Wt: 202.169
InChI Key: QFMSLUNYDZHKBD-UHFFFAOYSA-N
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Description

8-Nitroquinoline-2-carbaldehyde (8-NQC) is a heterocyclic organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry and biochemistry. 8-NQC is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals, and has been the subject of many recent studies due to its potential use in the development of new drugs and agrochemicals. 8-NQC has also been studied for its potential use in the treatment of cancer, inflammation and other diseases.

Scientific Research Applications

Corrosion Inhibition in Metals

A study on the corrosion inhibition properties of quinoline derivatives, including 8-nitroquinoline-2-carbaldehyde, revealed their effectiveness as inhibitors for mild steel in hydrochloric acid solutions. These derivatives, through electrochemical techniques and theoretical studies, demonstrated potential in protecting metals against dissolution, with their adsorption following the Langmuir adsorption model and behaving as mixed-type inhibitors (Lgaz et al., 2017).

Chemical Synthesis and Biological Evaluation

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which includes compounds like 8-nitroquinoline-2-carbaldehyde, has been extensively reviewed. This includes synthesis techniques for quinoline ring systems and their applications in creating fused heterocyclic systems. The review also covers the biological evaluation of these compounds, highlighting their relevance in various synthetic applications (Hamama et al., 2018).

Coordination Chemistry and Metal-Organic Systems

A study on 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, a derivative of 8-nitroquinoline-2-carbaldehyde, focused on its ability to form enantioselective associations in metal-organic systems. The research demonstrated the compound's ability to create complex structures with nickel ions, driven by strong hydrogen bonding. This highlights its potential in the field of coordination chemistry and the design of supramolecular structures (Petkova et al., 2001).

Environmental Monitoring

8-Nitroquinoline has been utilized in the development of voltammetric methods for determining submicromolar concentrations of biologically active compounds in environmental samples. This work, focusing on the application of a silver solid electrode, underscores the compound's role in environmental monitoring, particularly in assessing water quality (Rumlová et al., 2015).

Photophysical Studies

Research on 7-hydroxyquinoline-8-carbaldehydes, which are closely related to 8-nitroquinoline-2-carbaldehyde, has shed light on their prototropic equilibria and photophysical properties. These studies are significant in understanding the ground and excited-state behavior of such compounds, which has implications in photochemistry and the development of optically driven molecular switches (Vetokhina et al., 2013).

properties

IUPAC Name

8-nitroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-8-5-4-7-2-1-3-9(12(14)15)10(7)11-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSLUNYDZHKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroquinoline-2-carbaldehyde

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